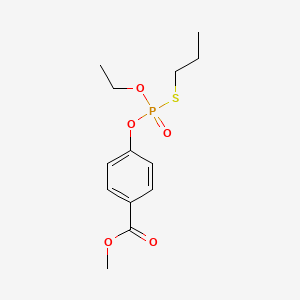
1-Cyclopentadienyl-1-(9-fluorenyl)-diphenylmethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with a cyclopentadiene and diphenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentadiene Derivative: The cyclopentadiene derivative can be synthesized through the reaction of cyclopentadiene with appropriate reagents under controlled conditions.
Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with a suitable catalyst.
Coupling with Fluorene: The final step involves coupling the cyclopentadiene-diphenylmethyl intermediate with fluorene under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism of action of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 9-(2,4-Cyclopentadiene-1-ylmethyl)-9H-fluorene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-xanthene
- 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-carbazole
Uniqueness
Compared to similar compounds, 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its fluorene backbone provides stability, while the cyclopentadiene and diphenylmethyl groups offer versatile sites for chemical modifications and interactions.
特性
分子式 |
C31H24 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
9-[cyclopenta-2,4-dien-1-yl(diphenyl)methyl]-9H-fluorene |
InChI |
InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H |
InChIキー |
KSJGOAQFQZRUMY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


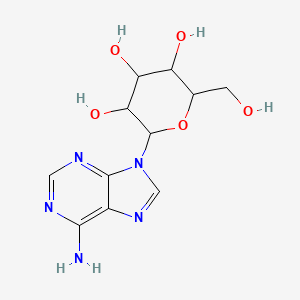
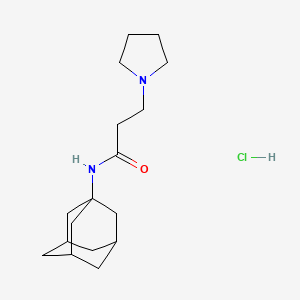
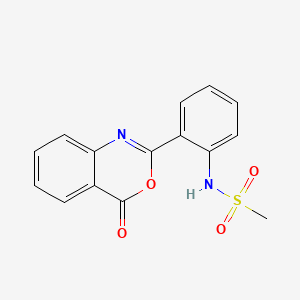


![butyl-[3-ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azanium;dichloride](/img/structure/B13741534.png)
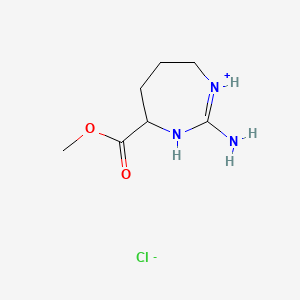
![4-[4-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13741540.png)

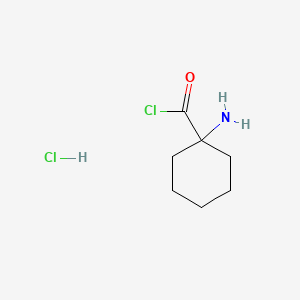

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741568.png)
